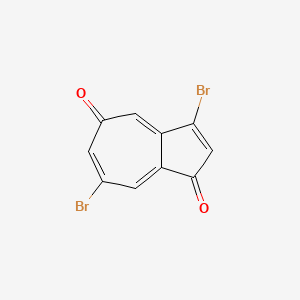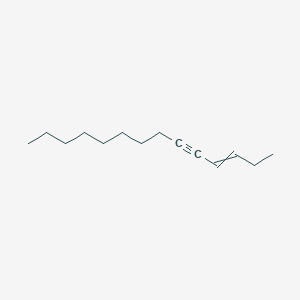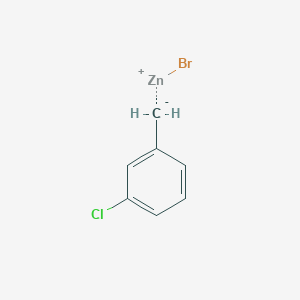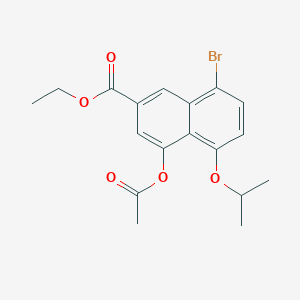
(Z)-4-((5-Nitrofuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-((5-Nitrofuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a nitrofuran moiety linked to an oxazol-5(4H)-one ring, which contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((5-Nitrofuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 2-phenyloxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-((5-Nitrofuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrofuran derivatives.
Applications De Recherche Scientifique
(Z)-4-((5-Nitrofuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (Z)-4-((5-Nitrofuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and damage to cellular components. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the compound induces cell death through oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofurazone: A related compound with similar antimicrobial properties.
Nifuroxazide: Another nitrofuran derivative used as an antibacterial agent.
Furazolidone: A nitrofuran compound with antiprotozoal activity.
Uniqueness
(Z)-4-((5-Nitrofuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one is unique due to its combination of a nitrofuran moiety with an oxazol-5(4H)-one ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H8N2O5 |
|---|---|
Poids moléculaire |
284.22 g/mol |
Nom IUPAC |
(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H8N2O5/c17-14-11(8-10-6-7-12(20-10)16(18)19)15-13(21-14)9-4-2-1-3-5-9/h1-8H/b11-8- |
Clé InChI |
WCBGXIFIOVRXGJ-FLIBITNWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)O2 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal](/img/structure/B14263232.png)







